molecular formula C8H15NO B3060508 4,4-Dimethylcyclohexanone oxime CAS No. 4701-96-6

4,4-Dimethylcyclohexanone oxime

Cat. No. B3060508
M. Wt: 141.21 g/mol
InChI Key: IJGLUXGAALWDOQ-UHFFFAOYSA-N
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Patent
US09427479B2

Procedure details

A solution of 4,4-dimethylcyclohexanone (30 g, 0.238 mol), hydroxylamine hydrochloride (32.8 g, 0.476 mol) and sodium acetate (39.0 g, 0.476 mol) in H2O/EtOH (720 mL, 5/1) was heated under reflux. The reaction was monitored by TLC and cooled to room temperature upon completion. It was diluted with dichloromethane (500 mL). The organic layer was separated, washed with brine (100 mL) and dried over Na2SO4. Solvent was removed under reduced pressure, and 4,4-Dimethylcyclohexanone oxime was obtained as colorless solid, which was used in the next step without further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Name
H2O EtOH
Quantity
720 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.Cl.[NH2:11][OH:12].C([O-])(=O)C.[Na+]>O.CCO.ClCCl>[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][C:5](=[N:11][OH:12])[CH2:4][CH2:3]1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1(CCC(CC1)=O)C
Name
Quantity
32.8 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
39 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
H2O EtOH
Quantity
720 mL
Type
solvent
Smiles
O.CCO
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(CC1)=NO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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